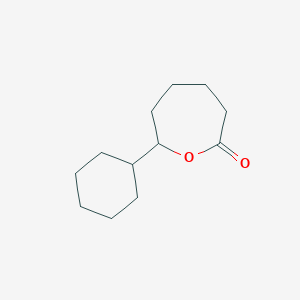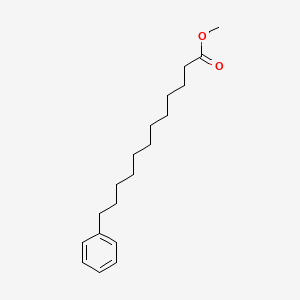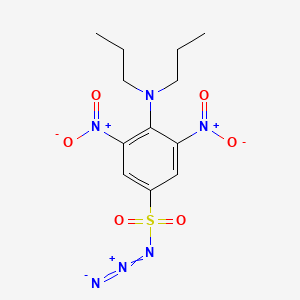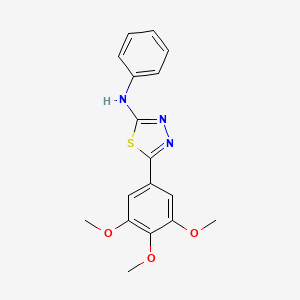
7-Cyclohexyloxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclohexyloxepan-2-one is an organic compound with the molecular formula C12H22O2 It is a member of the oxepane family, characterized by a seven-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclohexyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexanol with an appropriate oxidizing agent to form the corresponding cyclohexanone, followed by cyclization with an appropriate reagent to form the oxepane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and cyclization processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 7-Cyclohexyloxepan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products:
Oxidation: Formation of cyclohexanone or carboxylic acids.
Reduction: Formation of cyclohexanol or cyclohexane.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
7-Cyclohexyloxepan-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Cyclohexyloxepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Modulating enzyme activity and influencing biochemical pathways.
Interaction with Receptors: Affecting signal transduction and cellular responses.
Alteration of Membrane Properties: Influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Cyclohexanone: A six-membered ring ketone with similar reactivity.
Cyclohexanol: A six-membered ring alcohol with similar reduction and oxidation properties.
Oxepane: A seven-membered ring ether with similar structural features.
Uniqueness: 7-Cyclohexyloxepan-2-one stands out due to its unique combination of a cyclohexyl group and an oxepane ring, providing distinct chemical and physical properties
Properties
CAS No. |
34680-84-7 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
7-cyclohexyloxepan-2-one |
InChI |
InChI=1S/C12H20O2/c13-12-9-5-4-8-11(14-12)10-6-2-1-3-7-10/h10-11H,1-9H2 |
InChI Key |
ZAEADNDUWIXMBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCCC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)




![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)


![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)

![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)

